4,6-ジフルオロ-1H-インダゾール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

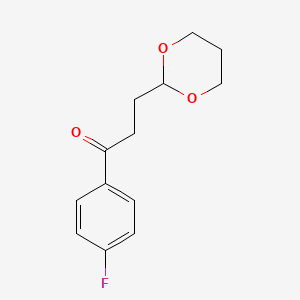

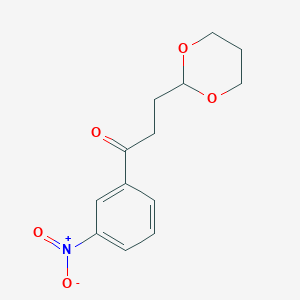

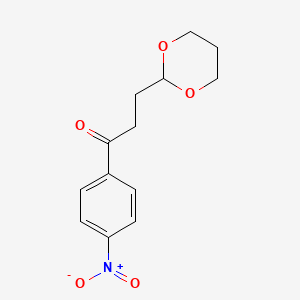

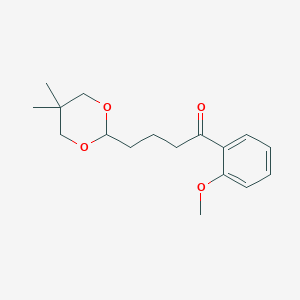

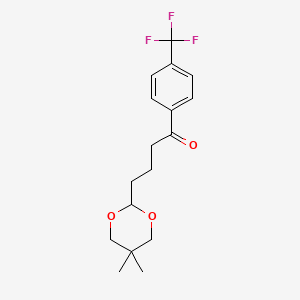

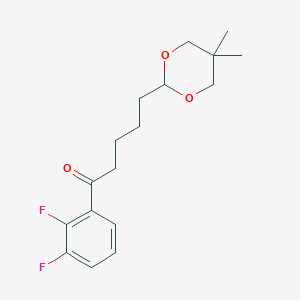

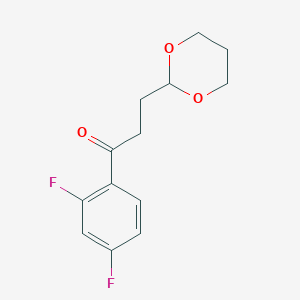

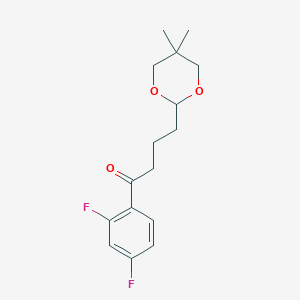

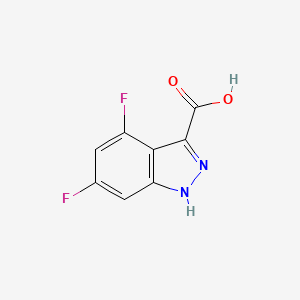

“4,6-Difluoro-1H-indazole-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C8H4F2N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of “4,6-Difluoro-1H-indazole-3-carboxylic acid” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring, with two fluorine atoms attached to the 4 and 6 positions of the indazole ring, and a carboxylic acid group attached to the 3 position . The average mass of the molecule is 198.126 Da .

Chemical Reactions Analysis

The chemical reactions involving “4,6-Difluoro-1H-indazole-3-carboxylic acid” are not well-documented in the literature. Indazole derivatives are known to participate in a variety of chemical reactions, but the specific reactions involving this compound would depend on the reaction conditions and the presence of other reactants .

科学的研究の応用

がん研究における抗増殖剤

インダゾール化合物は、特に腫瘍細胞株に対して抗増殖活性を有することが観察されています。 3-アミノ-1H-インダゾール-1-カルボキサミドなどの誘導体は、細胞増殖を阻害し、細胞周期のG0–G1期にブロックを起こす可能性を示しています .

抗炎症アプリケーション

一部のインダゾール誘導体は、よく知られた抗炎症薬であるインドメタシンと同等の有意な抗炎症効果を示します。 これは、新しい抗炎症療法の開発における「4,6-ジフルオロ-1H-インダゾール-3-カルボン酸」の可能性を示唆しています .

抗真菌活性

インダゾールの構造的特徴、例えばベンゼン環は、その抗真菌活性に寄与しています。 インダゾール分子の特定の領域における正電荷の性質は、この目的のために有益である可能性があります .

呼吸器疾患の治療

インダゾール誘導体は、呼吸器疾患の治療のために、選択的なホスホイノシチド3キナーゼデルタ(PI3Kδ)阻害剤として合成されています。 インダゾール環の置換パターンは、PI3Kδの選択的阻害に不可欠です .

医薬品化学における合成戦略

インダゾールに対する合成アプローチの最近の進歩は、新しい医薬品を開発するために不可欠です。 “4,6-ジフルオロ-1H-インダゾール-3-カルボン酸”は、このような合成戦略における重要な中間体となる可能性があります .

材料科学研究

インダゾールは、その独特の化学的性質により、材料科学研究に使用されています。 それらは、さまざまな産業で潜在的な用途を持つ新規材料の合成の一部となる可能性があります .

Safety and Hazards

作用機序

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For example, some indazole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Based on the known activities of indazole derivatives, the compound could potentially have a variety of effects, such as antiviral, anti-inflammatory, and anticancer effects .

生化学分析

Biochemical Properties

4,6-Difluoro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between 4,6-Difluoro-1H-indazole-3-carboxylic acid and these enzymes often involve binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of 4,6-Difluoro-1H-indazole-3-carboxylic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4,6-Difluoro-1H-indazole-3-carboxylic acid has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 4,6-Difluoro-1H-indazole-3-carboxylic acid involves several key steps. First, the compound binds to specific biomolecules, such as enzymes or receptors, through interactions with their active sites or binding domains. This binding can result in conformational changes that either enhance or inhibit the activity of the target biomolecule. For instance, 4,6-Difluoro-1H-indazole-3-carboxylic acid can inhibit the activity of certain kinases by blocking their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Difluoro-1H-indazole-3-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or temperature. Long-term exposure to 4,6-Difluoro-1H-indazole-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4,6-Difluoro-1H-indazole-3-carboxylic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, 4,6-Difluoro-1H-indazole-3-carboxylic acid can cause toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are detected .

Metabolic Pathways

4,6-Difluoro-1H-indazole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 4,6-Difluoro-1H-indazole-3-carboxylic acid, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,6-Difluoro-1H-indazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, certain transporters may facilitate the uptake of 4,6-Difluoro-1H-indazole-3-carboxylic acid into cells, while binding proteins may sequester the compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4,6-Difluoro-1H-indazole-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4,6-Difluoro-1H-indazole-3-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

特性

IUPAC Name |

4,6-difluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSZUYDARDRVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。